9,9'-[1,1'-Biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and carbazole moieties. Its molecular formula is , and it has a molecular weight of 709.03 g/mol. The compound is notable for its high purity levels, often exceeding 99%, and is identified by the CAS number 838862-47-8 and the PubChem CID 129319323. The structure features two biphenyl units connected to a central carbazole framework, with tert-butyl substituents enhancing its solubility and stability in various environments .
The specific mechanism of action of this compound in devices is not well documented in open-source scientific literature. However, based on the properties of its components, it is likely that the carbazole units contribute to efficient hole transport (movement of positive charges) while the biphenyl core provides structural rigidity. The tert-butyl groups might influence the self-assembly and packing of molecules in a thin film, potentially impacting charge transport properties [, ].
The carbazole core in the molecule is a well-known building block for OLED materials []. The biphenyl unit can further enhance carrier mobility and thermal stability []. Research on similar compounds suggests potential for efficient blue emitters [].
The aromatic structure and bulky tert-butyl groups (referred to as "di-tert-butyl" in some resources) can contribute to good hole transporting properties []. HTMs are crucial components in organic solar cells and LEDs for efficient charge transport.
These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds .
Research indicates that 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] exhibits potential biological activities. Preliminary studies suggest:
The synthesis of this compound typically involves several steps:
This multi-step synthesis allows for precise control over the final product's structure and properties .
9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] has several promising applications:
Several compounds share structural similarities with 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole]. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,4'-Bis(3-tert-butyl-9H-carbazol-6-yl)biphenyl | Similar biphenyl and carbazole framework | Lacks additional dimethyl groups |
3,3'-Di(9H-carbazol-9-yl)-1H-benzimidazol | Contains benzimidazole instead of biphenyl | Different heterocyclic structure |
2-(3-Bromo-phenyl)-carbazole | A simpler structure with only one carbazole unit | Lacks biphenyl connectivity |
The uniqueness of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] lies in its dual biphenyl linkage combined with robust tert-butyl substituents that enhance solubility and stability compared to other similar compounds. This structural complexity may confer distinct electronic properties beneficial for applications in organic electronics and pharmaceuticals .